Vat-Cit-PAB-Monomethyl Dolastatin 10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vat-Cit-PAB-Monomethyl Dolastatin 10 is a complex chemical compound used primarily in the development of antibody-drug conjugates (ADCs). It combines Monomethyl Dolastatin 10, a potent tubulin inhibitor, with the ADC linker Vat-Cit-PAB. This compound is known for its significant antitumor activity, making it a valuable tool in cancer research and treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Vat-Cit-PAB-Monomethyl Dolastatin 10 involves multiple steps, starting with the preparation of Monomethyl Dolastatin 10. This is followed by the conjugation of Monomethyl Dolastatin 10 with the Vat-Cit-PAB linker. The process typically involves:
Synthesis of Monomethyl Dolastatin 10:
Conjugation with Vat-Cit-PAB: The Vat-Cit-PAB linker is attached to Monomethyl Dolastatin 10 through a series of coupling reactions, often using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to facilitate the formation of stable amide bonds.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification, and stringent quality control measures are implemented to maintain consistency .
Análisis De Reacciones Químicas
Types of Reactions
Vat-Cit-PAB-Monomethyl Dolastatin 10 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the linker or the active drug component.
Substitution: Substitution reactions are often employed to introduce or replace functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are utilized under controlled conditions to achieve the desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .
Aplicaciones Científicas De Investigación
Vat-Cit-PAB-Monomethyl Dolastatin 10 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying complex synthetic routes and reaction mechanisms.
Biology: The compound’s ability to inhibit tubulin makes it a valuable tool for studying cell division and microtubule dynamics.
Medicine: Its potent antitumor activity is leveraged in the development of ADCs for targeted cancer therapy.
Industry: The compound is used in the production of ADCs, which are increasingly important in the pharmaceutical industry for developing new cancer treatments
Mecanismo De Acción
Vat-Cit-PAB-Monomethyl Dolastatin 10 exerts its effects primarily through the inhibition of tubulin polymerization. This disrupts microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells. The Vat-Cit-PAB linker facilitates targeted delivery of Monomethyl Dolastatin 10 to cancer cells, enhancing its efficacy and reducing off-target effects .
Comparación Con Compuestos Similares
Similar Compounds
Monomethyl Auristatin E: Another potent tubulin inhibitor used in ADCs.
Maytansinoids: A class of compounds with similar mechanisms of action, used in various ADCs.
Camptothecins: Topoisomerase inhibitors that are also used in ADCs for cancer treatment
Uniqueness
Vat-Cit-PAB-Monomethyl Dolastatin 10 is unique due to its specific combination of Monomethyl Dolastatin 10 and the Vat-Cit-PAB linker. This combination enhances its stability and targeting ability, making it particularly effective in ADCs for cancer therapy .
Propiedades
Fórmula molecular |
C60H93N11O11S |
---|---|
Peso molecular |
1176.5 g/mol |
Nombre IUPAC |
[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2R)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C60H93N11O11S/c1-14-38(8)51(46(80-12)33-47(72)71-30-19-23-45(71)52(81-13)39(9)53(73)67-44(57-63-29-31-83-57)32-40-20-16-15-17-21-40)69(10)58(77)49(36(4)5)68-56(76)50(37(6)7)70(11)60(79)82-34-41-24-26-42(27-25-41)65-54(74)43(22-18-28-64-59(62)78)66-55(75)48(61)35(2)3/h15-17,20-21,24-27,29,31,35-39,43-46,48-52H,14,18-19,22-23,28,30,32-34,61H2,1-13H3,(H,65,74)(H,66,75)(H,67,73)(H,68,76)(H3,62,64,78)/t38-,39+,43-,44-,45+,46+,48-,49-,50-,51-,52+/m0/s1 |
Clave InChI |
GXCUHADNABTLIA-DBHCVZOLSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N |
SMILES canónico |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.